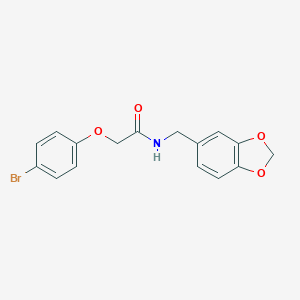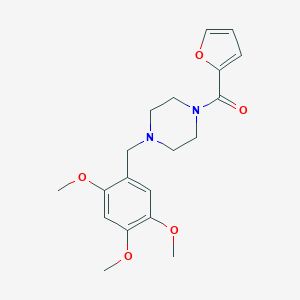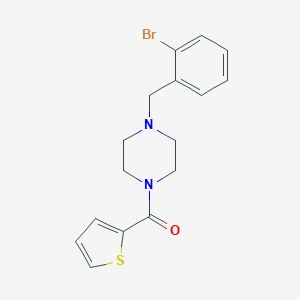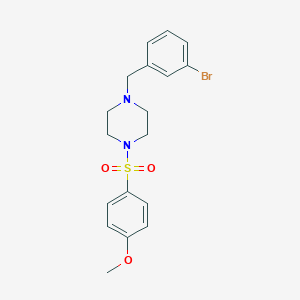
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, also known as BMD-104, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide acts as a partial agonist for certain GPCRs, meaning that it can activate these receptors to a certain extent without fully activating them. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide in lab experiments is its high potency and selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, including the development of more potent and selective analogs, the investigation of its potential use as a treatment for neurological disorders, and the exploration of its role in modulating immune system function. Additionally, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide involves the reaction between 2-(4-bromophenoxy)acetic acid and 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
|---|---|
分子式 |
C16H14BrNO4 |
分子量 |
364.19 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
InChI 键 |
MVUKOYWQKJAROB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
